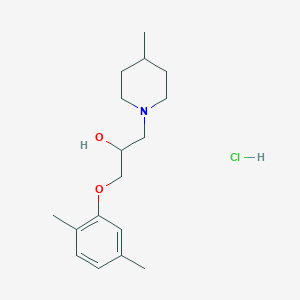
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of compounds known as beta-blockers and has been studied for its effects on the cardiovascular system, as well as its potential use in the treatment of various diseases.
Wirkmechanismus
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce the workload on the heart and lower blood pressure, leading to improved cardiac function.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have a number of other biochemical and physiological effects. Studies have demonstrated that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its well-established safety profile. 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied in animal models and has been shown to have minimal toxicity and side effects. However, one limitation of using 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its relatively low potency compared to other beta-blockers, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent derivatives of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride that could be used in the treatment of cardiovascular diseases. Another potential direction is the investigation of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride's effects on other physiological systems, such as the immune system and the nervous system. Additionally, further studies are needed to determine the optimal dosing and administration strategies for 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride in clinical settings.
Synthesemethoden
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 4-methylpiperidine and isopropyl chloroformate. The resulting product can then be converted to the hydrochloride salt form through the addition of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. Studies have shown that 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride can effectively lower blood pressure and improve cardiac function in animal models, making it a promising candidate for further clinical development.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-10-14(2)4-5-15(17)3;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBCVQTTALMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
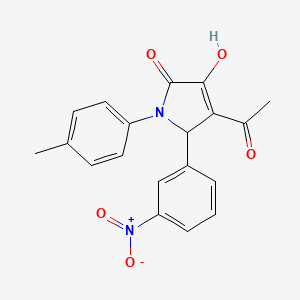
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
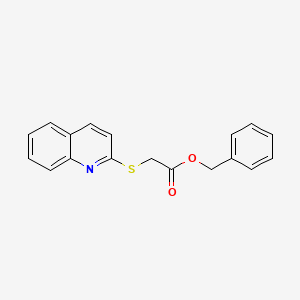
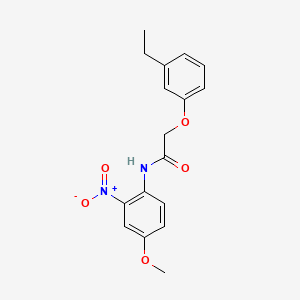
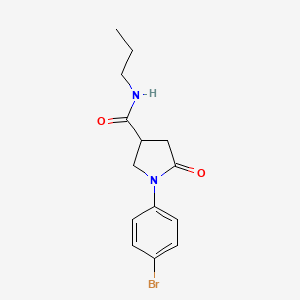
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)

![(3-isopropoxyphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5213430.png)